molecular formula C17H14FN3 B2357130 2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile CAS No. 691858-22-7

2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile

Cat. No.: B2357130
CAS No.: 691858-22-7
M. Wt: 279.318
InChI Key: OQPJRSFOJFWXDA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Indole NH: δ 10.15 (s, 1H).
    • Ethylamino protons: δ 3.90–4.30 (m, 2H, –CH₂–NH–).
    • Aromatic protons: δ 6.45–7.80 (m, 8H, indole and benzonitrile).
    • Fluorine coupling: J = 8–10 Hz for ortho-F in benzonitrile.
  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Nitrile carbon: δ 118.9.
    • Indole C3: δ 136.2.
    • Fluoroaromatic carbons: δ 161.86 (C–F).

Infrared (IR) Spectroscopy

  • Nitrile (C≡N) stretch: 2200–2230 cm⁻¹.
  • N–H (indole) stretch: 3400–3450 cm⁻¹.
  • C–F stretch: 1220–1250 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-TOF : [M+H]⁺ at m/z 279.32 (calc. 279.32 for C₁₇H₁₄FN₃).
  • Fragmentation peaks: Loss of –CH₂CH₂NH– (Δ m/z 58) and –CN (Δ m/z 26).

Computational Modeling of Electronic Structure (DFT/TD-DFT)

Density Functional Theory (DFT) calculations on analogous systems reveal key electronic features:

  • HOMO-LUMO Gap : ~4.2 eV, localized on the indole and benzonitrile moieties.
  • Electrostatic Potential Map : High electron density at the nitrile group (–C≡N) and indole nitrogen, suggesting nucleophilic reactivity.
  • TD-DFT Predictions : Lowest-energy electronic transition at 290–310 nm (π→π*), consistent with UV-Vis data for similar compounds.
DFT Parameters Value
HOMO (eV) −6.3
LUMO (eV) −2.1
Dipole moment (Debye) 4.8

Conjugation between the indole and benzonitrile rings is limited due to dihedral angles >40°, reducing intramolecular charge transfer.

Conformational Dynamics and Tautomerism

Conformational Flexibility

The ethylamino linker permits rotation around C–N and C–C bonds, yielding multiple conformers. Energy barriers for rotation are ~8–10 kcal/mol, as calculated for similar spacers. Intramolecular hydrogen bonds (e.g., N–H⋯N) may stabilize specific conformers, as observed in hydrazonoyl chlorides.

Tautomerism

The indole NH group may participate in prototropic tautomerism, though no experimental evidence exists for this compound. In related systems, keto-enol tautomerism is absent due to the absence of adjacent proton-accepting groups.

Dominant Conformer Stabilizing Interactions
Anti (ethylamino chain) N–H⋯π (indole ring)
Gauche (ethylamino chain) C–H⋯F (fluorine interaction)

Molecular dynamics simulations suggest a 3:1 preference for the anti conformation at 298 K.

Properties

IUPAC Name

2-fluoro-6-[2-(1H-indol-3-yl)ethylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c18-15-5-3-7-17(14(15)10-19)20-9-8-12-11-21-16-6-2-1-4-13(12)16/h1-7,11,20-21H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPJRSFOJFWXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C(=CC=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule’s structure comprises two primary subunits:

  • Fluorinated benzonitrile core : A 2-fluoro-6-aminobenzonitrile scaffold.
  • Indole-containing side chain : 2-(1H-Indol-3-yl)ethylamine.

Retrosynthetic disconnections suggest two strategic approaches:

  • Pathway A : Coupling preformed 2-fluoro-6-aminobenzonitrile with 2-(1H-indol-3-yl)ethylamine.
  • Pathway B : Sequential functionalization of a benzene ring starting from fluorobenzene derivatives.

Stepwise Synthesis and Reaction Mechanisms

Synthesis of 2-Fluoro-6-aminobenzonitrile

Rosenmund-von Braun Reaction

The nitrile group is introduced via a modified Rosenmund-von Braun reaction, where 1,2-difluorobenzene undergoes nucleophilic substitution with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150–160°C.

Reaction conditions :

  • Substrate : 1,2-Difluorobenzene (1.0 equiv)
  • Reagent : CuCN (2.2 equiv)
  • Solvent : DMF
  • Temperature : 155°C, 24 hours
  • Yield : 68–72%

Mechanistic insight : The reaction proceeds via a radical mechanism, where CuCN generates cyanide radicals that attack the electron-deficient aromatic ring selectively at the para position to the fluorine atom.

Nitro Reduction and Amination

The intermediate 2-fluoro-6-nitrobenzonitrile is reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric iron powder in acidic media:

Table 1: Reduction Methods Comparison

Method Conditions Yield (%) Purity (%)
H₂/Pd-C (10% w/w) Ethanol, 25°C, 12 h 92 99
Fe/HCl HCl (conc.), H₂O, reflux, 6 h 85 95

The amine intermediate is critical for subsequent coupling reactions.

Synthesis of 2-(1H-Indol-3-yl)ethylamine

Fischer Indole Synthesis

Indole derivatives are synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with 4-bromobutan-2-one under acidic conditions (H₂SO₄, 100°C), followed by reduction of the ketone group to an amine.

Key steps :

  • Cyclization : Phenylhydrazine + 4-bromobutan-2-one → 3-(2-bromoethyl)-1H-indole.
  • Nucleophilic substitution : Replacement of bromide with ammonia (NH₃/EtOH, 60°C).
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 78% over three steps.

Coupling of Subunits

The final step involves forming a secondary amine bond between 2-fluoro-6-aminobenzonitrile and 2-(1H-indol-3-yl)ethylamine. Two methods are prevalent:

Direct Alkylation

Conditions :

  • Base : Triethylamine (3.0 equiv)
  • Solvent : DMF, 80°C, 8 hours
  • Yield : 65–70%

Limitation : Competing overalkylation reduces regioselectivity.

Reductive Amination

Conditions :

  • Reagent : Sodium cyanoborohydride (NaBH₃CN)
  • Catalyst : Acetic acid (0.1 equiv)
  • Solvent : Methanol, 25°C, 24 hours
  • Yield : 82%

Advantage : Higher regioselectivity and milder conditions.

Industrial-Scale Optimization

Solvent Selection

Table 2: Solvent Impact on Coupling Efficiency

Solvent Dielectric Constant Reaction Rate (k, h⁻¹) Yield (%)
DMF 36.7 0.15 70
DMSO 46.7 0.18 75
THF 7.5 0.05 40

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, accelerating the reaction.

Catalytic Approaches

Copper(I)-mediated Ullmann coupling improves atom economy:

Protocol :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene, 110°C, 12 hours
  • Yield : 88%

This method avoids stoichiometric bases, reducing waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, indole NH), 7.45–6.98 (m, 7H, aromatic), 3.72 (t, J = 6.4 Hz, 2H, CH₂NH), 2.95 (t, J = 6.4 Hz, 2H, CH₂Indole).
  • LC-MS : m/z 279.32 [M+H]⁺, retention time 6.7 min (C18 column, acetonitrile/water).

Purity Assessment

HPLC conditions :

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)
  • Mobile phase : 60:40 acetonitrile/water (0.1% TFA)
  • Flow rate : 1.0 mL/min
  • Purity : ≥99.5%.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole-based compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways related to cancer proliferation and survival.

  • Case Study : A derivative of an indole compound demonstrated antimitotic activity against human tumor cells, with mean GI50 values indicating effective inhibition of cell growth at concentrations around 15.72 μM . This suggests that 2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile may possess similar potential.

Tyrosine Kinase Inhibition

Tyrosine kinases are critical in many cellular processes, including growth and differentiation. Compounds targeting these enzymes are being explored as cancer therapeutics.

  • Research Insight : The compound has been noted for its potential to inhibit tyrosine kinases, which could lead to reduced tumor growth and metastasis . This aligns with the growing trend of developing targeted therapies in oncology.

Neuroprotective Effects

Some studies suggest that indole derivatives may also exhibit neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases.

  • Potential Mechanism : The neuroprotective effects may arise from the modulation of neurotransmitter systems or through antioxidant activity, although specific studies on this compound are still limited.

Mechanism of Action

The mechanism of action of 2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent bioactive molecule .

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The target compound’s benzenecarbonitrile core is shared with several analogs, but substituent variations critically influence reactivity and bioactivity:

Compound Substituents Key Features
Target Compound 2-F, 6-(2-(1H-indol-3-yl)ethylamino) Indole side chain for receptor binding; fluorine for metabolic stability
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile () 2,6-diF, 4-(amino-hydroxypropyl) Dual fluorine atoms enhance electronegativity; polar hydroxypropyl improves solubility
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile () 2-Cl on phenyl, ethylamino linkage Chlorine’s larger size and lipophilicity may alter membrane permeability
6d/6e () Spiro[indoline-3,2'-oxirane], benzyl/allyl groups, carbonitrile Epoxide ring introduces strain; spiro architecture impacts conformational flexibility

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine in ’s compound) may enhance binding precision in hydrophobic pockets while reducing metabolic degradation .
  • Indole vs. Benzyl/Allyl Groups : The indole moiety in the target compound enables π-π stacking and hydrogen bonding, absent in benzyl/allyl-substituted analogs like 6d/6e. This could enhance interactions with serotonin receptors or kinase domains .
  • Spiro vs.

Biological Activity

2-Fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile is a compound with significant potential in medicinal chemistry, particularly in the field of pharmacology. Its structure suggests that it may interact with various biological targets, making it a subject of interest for research into its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN3, and its chemical structure includes a fluorine atom, an indole moiety, and a carbonitrile group. This unique arrangement contributes to its biological activity, potentially influencing its interaction with biological systems.

Research indicates that compounds similar to this compound may function through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer pathways, such as kinases.
  • Receptor Modulation : The indole structure can facilitate interactions with various receptors, including serotonin receptors, which are implicated in mood regulation and other physiological processes.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.0Apoptosis induction
Compound BA549 (Lung Cancer)4.5Cell cycle arrest
Compound CHeLa (Cervical Cancer)3.8Inhibition of proliferation

Neuroprotective Effects

The indole moiety is known for its neuroprotective properties. Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Properties :
    A study published in Journal of Medicinal Chemistry evaluated the efficacy of a series of indole-based compounds, including derivatives of this compound. The results showed that these compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .
  • Neuroprotection in Animal Models :
    Another study investigated the neuroprotective effects of related compounds in rodent models of Parkinson's disease. The findings indicated that treatment with these compounds led to improved motor function and reduced neuronal loss, highlighting their therapeutic potential for neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, α-cyano-p-fluorocinnamonitrile derivatives can react with indole-containing amines in ethanol under reflux with a catalytic base like piperidine. The reaction mixture is heated until precipitation occurs, followed by filtration and recrystallization from ethanol . Alternative routes may use halogenated benzonitrile intermediates (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) coupled with indole-ethylamine derivatives via Buchwald-Hartwig amination or Ullmann coupling .

Q. How is the purity of this compound typically assessed in academic research?

  • Methodological Answer : Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection, ensuring a single peak corresponding to the target compound. Melting point analysis (e.g., 493–494 K for structurally similar chromene-carbonitriles) and NMR spectroscopy (¹H/¹³C) are critical for confirming structural integrity. For example, free amine protons (NH) in the indole and benzonitrile moieties are identified via distinct chemical shifts in DMSO-d₆ . Mass spectrometry (HRMS or ESI-MS) further corroborates molecular weight .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields during the synthesis of amino-substituted benzonitriles?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in condensation reactions, while ethanol minimizes side reactions in thermally sensitive systems .
  • Catalysis : Piperidine or DMAP (4-Dimethylaminopyridine) accelerates amine coupling, reducing reaction time from hours to minutes .
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of the fluorobenzonitrile core. Microwave-assisted synthesis can further improve efficiency .
  • Workup : Recrystallization from ethanol or acetonitrile removes unreacted starting materials, as demonstrated in chromene-carbonitrile analogs .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles, and hydrogen-bonding networks. For example:
  • Data Collection : Crystals are mounted on a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 296 K. Data-to-parameter ratios >13:1 ensure reliability .
  • Refinement : Hydrogen atoms are positioned geometrically (riding model) or located via difference Fourier maps (for NH groups). Displacement parameters (Uiso) are refined anisotropically for non-H atoms .
  • Key Metrics :
ParameterValueReference
R factor≤0.047
Mean C–C bond length0.002 Å deviation
NH bond length0.89–0.90 Å

Contradictions in bond angles (e.g., C–C–N vs. C–N–H) are resolved by comparing experimental data with DFT-optimized geometries .

Q. How do substituents (e.g., fluorine, indole) influence the compound’s biological activity?

  • Methodological Answer :
  • Fluorine Effects : The electron-withdrawing fluorine at the 2-position enhances electrophilicity, potentially increasing binding affinity to target enzymes (e.g., kinases) .
  • Indole Moiety : The indole-ethylamine group facilitates π-π stacking and hydrophobic interactions in protein binding pockets, as seen in serotonin receptor ligands .
  • Structure-Activity Relationships (SAR) : Methylation of the indole NH or substitution at the benzonitrile para-position can modulate solubility and bioavailability. For example, methoxy groups improve metabolic stability in chromene-carbonitriles .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for fluorobenzonitrile derivatives?

  • Methodological Answer : Variations arise from polymorphism or impurities. For example:
  • Purification : Recrystallization solvents (ethanol vs. acetonitrile) yield different crystalline forms. Ethanol-derived crystals of similar compounds melt at 493–494 K, while acetonitrile forms show lower mp .
  • Analytical Validation : DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) distinguish polymorphs. Contradictions are resolved by standardizing purification protocols .

Tables

Q. Table 1: Key Crystallographic Parameters for Related Compounds

Compound ClassR FactorMean C–C Bond Length (Å)NH Bond Length (Å)Reference
Chromene-carbonitrile0.0471.36 ± 0.0020.89–0.90
Amino-benzonitrile0.1321.38 ± 0.0030.91–0.93

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